molecular formula C18H27N3O4S B2546344 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea CAS No. 1235002-08-0

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2546344
CAS No.: 1235002-08-0
M. Wt: 381.49
InChI Key: OVRJQADNEVFDKS-UHFFFAOYSA-N
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Description

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylsulfonyl group attached to a piperidine ring, which is further connected to a methoxybenzyl urea moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via a sulfonylation reaction, using reagents such as cyclopropylsulfonyl chloride.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached through a nucleophilic substitution reaction, often using methoxybenzyl chloride.

    Formation of the Urea Moiety: The final step involves the formation of the urea group by reacting the intermediate with an isocyanate or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Methoxybenzyl chloride, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The unique structural features of the compound make it useful in the design of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Receptors: It may bind to specific receptors in the central nervous system, modulating their activity and influencing neurological functions.

    Inhibition of Enzymes: The compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes.

    Modulation of Signaling Pathways: It may affect signaling pathways by interacting with key proteins, thereby influencing cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-chlorobenzyl)urea: Similar structure with a chlorobenzyl group instead of a methoxybenzyl group.

    1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-fluorobenzyl)urea: Similar structure with a fluorobenzyl group instead of a methoxybenzyl group.

    1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-nitrobenzyl)urea: Similar structure with a nitrobenzyl group instead of a methoxybenzyl group.

Uniqueness

The uniqueness of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-25-16-4-2-14(3-5-16)12-19-18(22)20-13-15-8-10-21(11-9-15)26(23,24)17-6-7-17/h2-5,15,17H,6-13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRJQADNEVFDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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